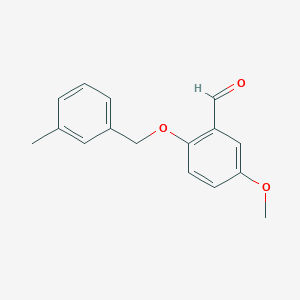

5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde

Description

5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde (CAS: 588713-63-7) is a substituted benzaldehyde derivative characterized by a methoxy group at the 5-position and a 3-methylbenzyl ether group at the 2-position of the benzaldehyde core. This compound belongs to a class of aromatic aldehydes widely studied for their structural versatility, enabling applications in medicinal chemistry, material science, and organic synthesis. The aldehyde functional group (-CHO) serves as a reactive site for further derivatization, such as condensation reactions to form hydrazones or Schiff bases, while the methoxy and benzyloxy groups influence electronic and steric properties .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

5-methoxy-2-[(3-methylphenyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C16H16O3/c1-12-4-3-5-13(8-12)11-19-16-7-6-15(18-2)9-14(16)10-17/h3-10H,11H2,1-2H3 |

InChI Key |

SOAHMVJIQAUMQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and benzyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

Oxidation: 5-Methoxy-2-((3-methylbenzyl)oxy)benzoic acid.

Reduction: 5-Methoxy-2-((3-methylbenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biological systems, it may act as a substrate for aldehyde dehydrogenase enzymes, leading to its oxidation to the corresponding carboxylic acid. The methoxy and benzyl ether groups may also influence its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The 3-methylbenzyloxy group in the target compound provides moderate steric hindrance compared to bulkier groups like quinoline (e.g., 5-Methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde). This balance facilitates reactions such as hydrazide condensations, as seen in the synthesis of hydrazone derivatives . Electron-withdrawing groups (e.g., -CF₃ in 5-Methoxy-2-(trifluoromethyl)benzaldehyde) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions. This property is exploited in medicinal chemistry to design stable drug candidates .

Synthetic Accessibility :

- The target compound and its analogs are typically synthesized via multistep routes , including condensation of substituted benzaldehydes with hydrazides or benzyl halides. For example, 4-Methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde was synthesized with an 82% yield under reflux conditions .

Applications in Drug Discovery: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1015845-56-3) has been used in the development of PDE2 inhibitors, demonstrating the role of heterocyclic substituents in enzyme binding .

Material Science Relevance :

- Derivatives like 5-Methoxy-2-(trifluoromethyl)benzaldehyde are leveraged in material science for designing fluorinated polymers or coatings, where fluorine atoms improve thermal stability .

Biological Activity

5-Methoxy-2-((3-methylbenzyl)oxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a benzyl ether moiety, which are known to influence its biological properties. The presence of these functional groups can enhance lipophilicity, affecting cellular uptake and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy group may enhance the compound's reactivity, while the benzyl ether can facilitate better binding to target proteins or enzymes. This interaction often leads to inhibition or modulation of specific biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy of related compounds:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3g (related compound) | Staphylococcus aureus | 20 | |

| 3b (related compound) | Escherichia coli | 15 | |

| Control (Ciprofloxacin) | Pseudomonas aeruginosa | 25 |

These results suggest that structural modifications can significantly enhance antibacterial properties, indicating a structure-activity relationship (SAR).

Anticancer Activity

Compounds similar to this compound have been evaluated for anticancer effects. For example, some derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). The following table presents findings from studies on anticancer activity:

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4e (related compound) | MDA-MB-231 | 10.5 | |

| 4g (related compound) | MCF-7 | 12.3 | |

| Control (Doxorubicin) | MDA-MB-231 | 0.1 |

The results indicate that certain modifications can enhance the selectivity and potency of these compounds against cancer cells.

Case Studies

- Antimicrobial Screening : A study synthesized various benzaldehyde derivatives and assessed their antibacterial activity using the well diffusion method. The results indicated that some compounds exhibited higher inhibitory effects than standard antibiotics like ciprofloxacin, particularly against MRSA and other resistant strains .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of synthesized compounds on human breast cancer cell lines. The study found that certain derivatives caused significant apoptosis in MDA-MB-231 cells, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.